Myeloperoxidase (MPO) Inhibition Potency: Meta- vs. Para-Iodinated Isomer
1-(3-Iodophenyl)propan-1-ol inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM. In a direct head-to-head comparison under identical assay conditions, the para-iodinated isomer, 3-(4-iodophenyl)propan-1-ol (BDBM50554045), exhibits an IC50 of 72 nM, representing a 2.2-fold increase in potency [1]. This quantitative difference underscores that the meta-substitution confers distinct MPO binding characteristics compared to the para-analog.
| Evidence Dimension | Myeloperoxidase (MPO) inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 159 nM |
| Comparator Or Baseline | 3-(4-iodophenyl)propan-1-ol (BDBM50554045) IC50 = 72 nM |
| Quantified Difference | 2.2-fold higher IC50 (less potent) for the meta-iodinated target compound |
| Conditions | Inhibition of recombinant human MPO, 10 min incubation, 120 mM NaCl, aminophenyl fluorescein-based assay |
Why This Matters
Procurement of the correct isomer is essential for achieving the desired level of MPO inhibition; substituting the para-isomer will result in a 2.2-fold increase in inhibitory potency, altering experimental outcomes.
- [1] BindingDB. (n.d.). BDBM50554044 (CHEMBL4792720) and BDBM50554045 (CHEMBL4800005): Myeloperoxidase inhibition data. View Source
